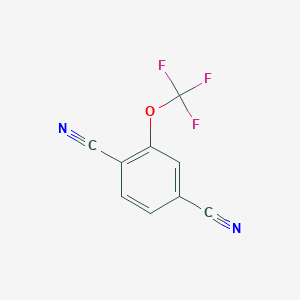
1,4-二氰基-2-(三氟甲氧基)苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
1,4-Dicyano-2-(trifluoromethoxy)benzene is a compound that can be synthesized through various chemical reactions involving cyanation and trifluoromethoxylation of benzene derivatives. While specific synthesis methods for this exact compound are not directly detailed, related compounds and general synthetic approaches can provide insights. For example, the synthesis of related benzene derivatives often involves steps like halogenation, cyanation, and the introduction of the trifluoromethoxy group, which can be inferred as similar synthetic routes that could be applied to 1,4-dicyano-2-(trifluoromethoxy)benzene.
Molecular Structure Analysis
The molecular structure of benzene derivatives is typically characterized using techniques like X-ray crystallography, NMR, and MS. These techniques help in understanding the spatial arrangement of atoms, bonding patterns, and the overall geometry of the molecule, contributing to the structural analysis of 1,4-dicyano-2-(trifluoromethoxy)benzene.
Chemical Reactions and Properties
The chemical properties of 1,4-dicyano-2-(trifluoromethoxy)benzene would include reactions typical of benzene derivatives, such as electrophilic aromatic substitution. The presence of electron-withdrawing groups like -CN and -OCF3 influences its reactivity, making the benzene ring more susceptible to nucleophilic attack compared to unsubstituted benzene.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential to understand the behavior of 1,4-dicyano-2-(trifluoromethoxy)benzene in various environments. These properties can be deduced from the physical characteristics of similar compounds.
Chemical Properties Analysis
Chemical properties include the molecule's reactivity with different chemical agents, stability under various conditions, and the influence of its functional groups on its overall chemical behavior. The cyano and trifluoromethoxy groups would contribute significantly to the compound's acidity, reactivity, and interactions with other molecules.
References
- (Cîrcu et al., 2013)
- (Tsukada et al., 1981)
- (Diercks & Vollhardt, 1986)
- (Kimura et al., 2014)
- (Ya, 2006)
科学研究应用
Nucleophilic Trifluoromethoxylation
The compound has been utilized in the development of nucleophilic trifluoromethoxylation strategies. For instance, an isolable pyridinium trifluoromethoxide salt prepared from the reaction of 4-dimethylaminopyridine with commercially available 2,4-dinitro(trifluoromethoxy)benzene demonstrated effectiveness as a trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021).
Aryne Chemistry
Research on the "aryne" route to naphthalenes showcased the transformation of certain (trifluoromethoxy)benzene derivatives into valuable naphthalene compounds through intricate reactions involving bromo precursors and furan, highlighting the versatility of these compounds in synthesizing polycyclic aromatic hydrocarbons (Schlosser & Castagnetti, 2001).
Polyurethane Synthesis
The use of dicyano and trifluoromethoxy functional groups in the synthesis of novel polyurethanes has been explored, showing the potential of these compounds in creating materials with desirable piezoelectric properties. These polymers, containing tricyanocyclopropane functionalities, exhibited acceptable piezoelectric coefficients for device applications, highlighting their value in material science (Lee & Park, 2001).
Synthesis of Fluorine-containing Polymers
Another significant application is the synthesis of novel fluorine-containing polymers, where derivatives of 1,4-dicyano-2-(trifluoromethoxy)benzene have been used to produce materials with low dielectric constants and water absorption, which are crucial properties for electronic applications (Zhang et al., 2011).
安全和危害
属性
IUPAC Name |
2-(trifluoromethoxy)benzene-1,4-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJNPBWOOSQUOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371673 |
Source


|
| Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dicyano-2-(trifluoromethoxy)benzene | |
CAS RN |
175278-16-7 |
Source


|
| Record name | 2-(Trifluoromethoxy)-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

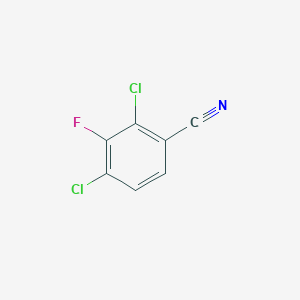
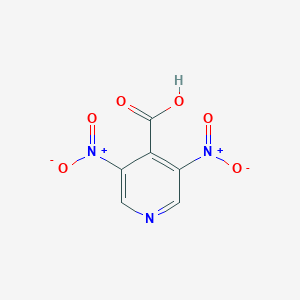
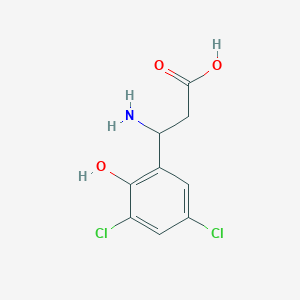
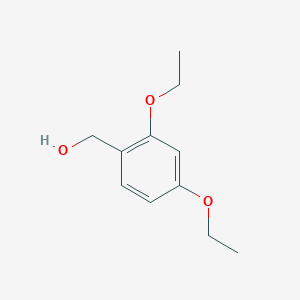
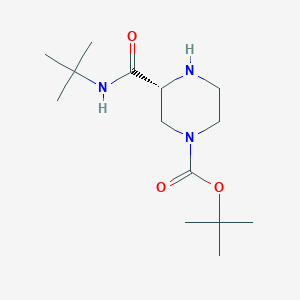
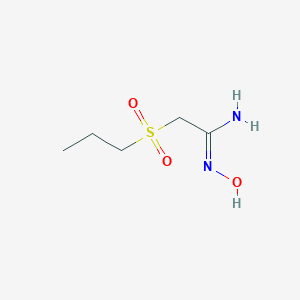
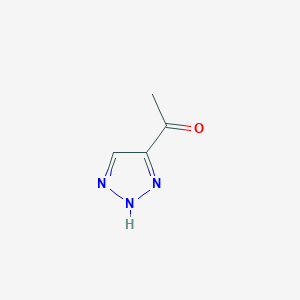
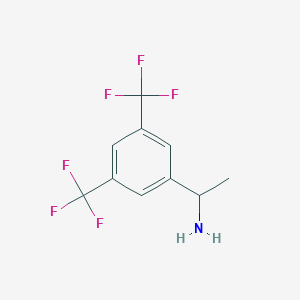
![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)
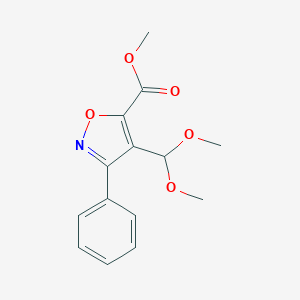
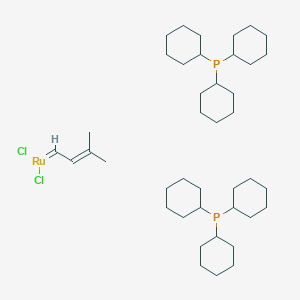
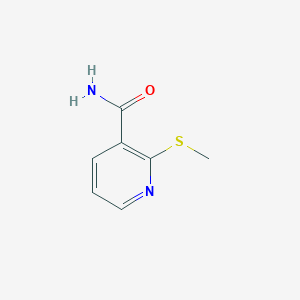
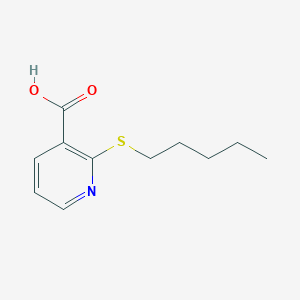
![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)